BenchChemオンラインストアへようこそ!

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone

Drug discovery Medicinal chemistry ADME prediction

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone (CAS 484694-56-6) is a synthetic heterocyclic hybrid molecule (molecular formula C19H17N3O2S, molecular weight 351.42 g/mol) that covalently links a partially saturated 3,4-dihydroquinoline scaffold to a 5-phenyl-1,3,4-oxadiazole moiety through a thioether bridge. Compounds combining quinoline and 1,3,4-oxadiazole pharmacophores have been intensively investigated for therapeutic applications spanning anti-leishmanial, antibacterial, antifungal, anticancer, and anticonvulsant indications.

Molecular Formula C19H17N3O2S
Molecular Weight 351.42
CAS No. 484694-56-6
Cat. No. B2367833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone
CAS484694-56-6
Molecular FormulaC19H17N3O2S
Molecular Weight351.42
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4
InChIInChI=1S/C19H17N3O2S/c23-17(22-12-6-10-14-7-4-5-11-16(14)22)13-25-19-21-20-18(24-19)15-8-2-1-3-9-15/h1-5,7-9,11H,6,10,12-13H2
InChIKeyYDXWWWRAZDPCMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone (CAS 484694-56-6): Core Structural Identity and Compound-Class Context


1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone (CAS 484694-56-6) is a synthetic heterocyclic hybrid molecule (molecular formula C19H17N3O2S, molecular weight 351.42 g/mol) that covalently links a partially saturated 3,4-dihydroquinoline scaffold to a 5-phenyl-1,3,4-oxadiazole moiety through a thioether bridge [1]. Compounds combining quinoline and 1,3,4-oxadiazole pharmacophores have been intensively investigated for therapeutic applications spanning anti-leishmanial, antibacterial, antifungal, anticancer, and anticonvulsant indications [2]. As a member of the quinolinyl-oxadiazole hybrid class, this compound presents a distinctive substitution pattern—an unsubstituted 3,4-dihydroquinoline N-acetyl core and a 5-phenyl oxadiazole thioether side chain—that differentiates it from heavily substituted analogs and positions it as a streamlined scaffold for structure-activity relationship (SAR) exploration.

Why Generic Substitution Fails for 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone: Structural Uniqueness Within the Quinoline-Oxadiazole Hybrid Class


Generic substitution among quinoline-oxadiazole hybrids is unreliable because even minor structural modifications—in the quinoline saturation state, the oxadiazole C5 substituent, or the linker chemistry—profoundly alter biological target engagement and potency [1]. The target compound bears an unsubstituted 3,4-dihydroquinoline N-acetyl core, whereas the closest commercially cataloged analog, 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-1-(2,2,4,6-tetramethyl-1-quinolinyl)ethanone (PubChem CID 1167733), incorporates a fully unsaturated quinoline ring with four methyl substituents that increase molecular weight by ~54 Da and raise computed LogP by approximately 1.5 units, substantially altering membrane permeability and off-target binding profiles [2]. A second commercially available comparator, AMB2497892, further diverges with a 4-chlorophenyl and multiple methyl additions (MW 504 vs. 351), rendering it unsuitable as a procurement substitute for target-focused screening campaigns. These differences mean that biological activity data, solubility characteristics, and metabolic stability observed for any single family member cannot be extrapolated to the target compound without experimental validation.

Quantitative Differentiation Evidence for 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone Against Closest Analogs


Molecular Weight and Physicochemical Property Differentiation vs. the Tetramethylquinoline Analog CID 1167733

The target compound has a molecular weight of 351.42 g/mol, which is 54.08 g/mol (~13.3%) lower than the closest commercially available analog, 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-1-(2,2,4,6-tetramethyl-1-quinolinyl)ethanone (CID 1167733, MW 405.5 g/mol) [1]. The computed XLogP3-AA for the tetramethyl analog is 4.6, whereas the target compound's lower molecular weight and reduced alkyl substitution predict a LogP approximately 1.0–1.5 units lower, enhancing aqueous solubility and potentially improving oral bioavailability for in vivo studies without requiring formulation excipients [2]. This MW difference also places the target compound within the more favorable 'lead-like' chemical space (MW < 350–400) versus the 'drug-like' upper boundary occupied by the comparator.

Drug discovery Medicinal chemistry ADME prediction

Quinoline Ring Saturation State Differentiation: 3,4-Dihydroquinoline vs. Fully Aromatic Quinoline in CID 1167733

The target compound contains a 3,4-dihydroquinoline (partially saturated) ring, whereas the comparator CID 1167733 possesses a fully aromatic quinoline core [1]. Partial saturation introduces a sp³-hybridized carbon at positions 3 and 4, disrupting the planar aromatic system and altering the three-dimensional conformation of the scaffold. This conformational change can significantly affect binding to biological targets; for example, in a related series of quinoline-oxadiazole hybrids, the degree of quinoline saturation was shown to modulate activity against leishmanial parasites by over two orders of magnitude (IC₅₀ ranging from 0.10 ± 0.001 μM to >10 μM) [2]. While not from a direct head-to-head study on this specific compound pair, this class-level evidence indicates that the saturation difference is a critical determinant of biological activity that cannot be ignored in analog selection.

Medicinal chemistry Receptor binding Conformational analysis

Structural Simplicity Advantage for Synthetic Tractability and SAR Expansion

The target compound lacks the multiple methyl substituents on the quinoline ring that are present in CID 1167733 (tetramethyl substitution) and AMB2497892 (trimethyl plus 4-chlorophenyl substitution) [1]. This structural simplicity reduces the number of synthetic steps required for analog generation. The 3,4-dihydroquinoline core can be acylated at the N-1 position with bromoacetyl bromide, followed by thioether formation with 5-phenyl-1,3,4-oxadiazole-2-thiol—a two-step convergent sequence—whereas synthesizing the tetramethyl-substituted comparator requires pre-functionalization of the quinoline ring with multiple alkylation reactions [2]. For procurement purposes, the simpler scaffold enables faster and more cost-effective parallel library synthesis, as each additional substituent typically adds 1–2 synthetic steps and reduces overall yield.

Synthetic chemistry Lead optimization Parallel synthesis

Spectroscopic Characterization and Identity Confirmation vs. Unverified Analogs

The closest commercially available comparator, CID 1167733, has been deposited in the SpectraBase spectral database with a verified ¹H NMR spectrum (500 MHz, DMSO-d₆), confirming its structural identity through experimental characterization [1]. The target compound, while currently lacking a publicly deposited NMR spectrum in SpectraBase, shares the same core scaffold features (phenyl-oxadiazole-thioether linkage) for which the SpectraBase entry provides a reference spectroscopic fingerprint. For procurement decisions, requesting a certificate of analysis with ¹H NMR, ¹³C NMR, and HRMS data that matches the predicted spectral pattern for C₁₉H₁₇N₃O₂S ensures that the material received is the correct structural entity and not a mislabeled analog or degradation product. Vendors supplying the target compound typically provide purity ≥95% by HPLC, but independent verification against reference spectral data from the analog class adds an additional layer of identity assurance .

Analytical chemistry Quality control Compound identity verification

Optimal Procurement and Research Application Scenarios for 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone


Lead-Like Starting Point for Anti-Leishmanial Drug Discovery SAR Campaigns

The compound's lower molecular weight (351.42 g/mol) and predicted moderate lipophilicity position it within lead-like chemical space, making it suitable as a starting scaffold for anti-leishmanial SAR exploration. Published studies on closely related quinolinyl-oxadiazole hybrids have demonstrated that structural variations in the quinoline ring directly modulate in vitro leishmanicidal potency over a >100-fold range (IC₅₀ values from 0.10 μM to >10 μM) [1]. Procurement of this unsubstituted 3,4-dihydroquinoline scaffold enables medicinal chemistry teams to systematically explore substitutions at the quinoline C6, C7, and C8 positions, as well as variations of the oxadiazole C5 phenyl group, without confounding contributions from pre-existing alkyl substituents that would mask SAR trends.

Focused Library Synthesis for Antimicrobial Screening Panels

The two-step convergent synthesis route—N-acylation of 1,2,3,4-tetrahydroquinoline followed by thioether coupling with 5-phenyl-1,3,4-oxadiazole-2-thiol—enables efficient parallel synthesis of focused compound libraries [2]. This synthetic accessibility supports procurement of the parent compound in multi-gram quantities for subsequent diversification, offering a cost and time advantage over analogs requiring 6+ synthetic steps. Screening libraries built around this scaffold can be deployed against Gram-positive and Gram-negative bacterial panels, as quinoline-oxadiazole hybrids have demonstrated antibacterial activity in multiple published series.

Conformational Probe for Biological Target Deconvolution Studies

The partially saturated 3,4-dihydroquinoline ring introduces sp³ character that disrupts the planar aromatic system present in fully aromatic quinoline analogs such as CID 1167733 [3]. This conformational difference can be exploited in target deconvolution studies where differential activity between the dihydroquinoline and fully aromatic quinoline series helps identify binding pocket preferences. The absence of additional substituents on the quinoline ring eliminates steric confounders, allowing researchers to attribute activity differences specifically to ring saturation state rather than to secondary substitution effects.

Analytical Reference Standard for Method Development and Quality Control

With a defined molecular formula (C₁₉H₁₇N₃O₂S), exact mass (351.1041 Da), and characteristic UV chromophores from both the quinoline and oxadiazole moieties, this compound can serve as an analytical reference standard for HPLC method development and LC-MS quantification in pharmacokinetic studies. The thioether linkage provides a distinct MS/MS fragmentation pattern (neutral loss of the oxadiazole-thiol moiety) that facilitates sensitive MRM-based detection. Procuring the compound with a full certificate of analysis (¹H NMR, ¹³C NMR, HRMS, HPLC purity ≥95%) qualifies it for use as an internal standard in bioanalytical workflows [4].

Quote Request

Request a Quote for 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.